molecular formula C9H9ClN2O3 B8789701 N-ethyl-2-chloro-5-nitrobenzamide

N-ethyl-2-chloro-5-nitrobenzamide

Cat. No.: B8789701
M. Wt: 228.63 g/mol
InChI Key: UXBYXADXVPGIPA-UHFFFAOYSA-N
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Description

N-ethyl-2-chloro-5-nitrobenzamide is a useful research compound. Its molecular formula is C9H9ClN2O3 and its molecular weight is 228.63 g/mol. The purity is usually 95%.
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Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing N-ethyl-2-chloro-5-nitrobenzamide?

  • Methodological Answer : Synthesis typically involves sequential nitration, chlorination, and amidation steps. For amide bond formation, coupling reagents like EDC/HOBt or DCC are effective. Solvent selection (e.g., DMF or THF) and temperature control (0–25°C) are critical to minimize side reactions. Post-reaction purification via column chromatography (silica gel, hexane/EtOAc gradient) ensures high yields (>70%) and purity (>95%) .

Q. How can researchers confirm the structural identity of this compound?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR : 1H^1H and 13C^{13}C NMR to verify substituent positions and amide linkage.
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+^+ at m/z 269.04).
  • X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation (e.g., in ethanol) and refine using SHELXL .

Q. What preliminary assays assess the bioactivity of this compound?

  • Methodological Answer : Screen for antimicrobial activity using broth microdilution (MIC against E. coli and S. aureus). For anticancer potential, employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at concentrations of 1–100 µM. Include positive controls (e.g., doxorubicin) and validate with triplicate runs .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of derivatives?

  • Methodological Answer : Systematically modify substituents:

  • Replace the nitro group with electron-withdrawing groups (e.g., CF3_3) to enhance electrophilicity.
  • Introduce heterocyclic rings (e.g., oxazole or benzothiazole) to improve binding affinity.
  • Evaluate changes via molecular docking (e.g., AutoDock Vina) against target proteins (e.g., EGFR or DNA gyrase) .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer : Cross-validate assays under standardized conditions (e.g., pH, temperature). Use orthogonal techniques:

  • SPR (Surface Plasmon Resonance) : Quantify binding kinetics to confirm target engagement.
  • Metabolomic Profiling : Identify off-target effects using LC-MS/MS.
  • Replicate studies in multiple cell lines or microbial strains to rule out context-dependent activity .

Q. How can computational methods predict the environmental toxicity of this compound?

  • Methodological Answer : Employ QSAR models (e.g., EPA’s TEST) to estimate acute aquatic toxicity (LC50_{50} for Daphnia magna). Validate with experimental data from OECD Guideline 202 assays. Use PubChem’s ToxCast database to screen for endocrine disruption potential .

Q. Data Analysis & Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response data?

  • Methodological Answer : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate IC50_{50}/EC50_{50}. Use ANOVA with post-hoc Tukey tests to compare group means. Report 95% confidence intervals and effect sizes (Cohen’s d) for reproducibility .

Q. How can researchers address low crystallinity during X-ray diffraction analysis?

  • Methodological Answer : Optimize crystallization via solvent vapor diffusion (e.g., dichloromethane/pentane). If twinning occurs, use SHELXD for structure solution and Olex2 for refinement. For poorly diffracting crystals, switch to synchrotron radiation sources .

Q. Applications in Academic Research

Q. What role does this compound play in developing fluorescent probes?

  • Methodological Answer : Functionalize the benzamide core with fluorophores (e.g., dansyl or BODIPY) via amide coupling. Use fluorescence quenching assays to study interactions with biomolecules (e.g., serum albumin) .

Q. How is it utilized in fragment-based drug discovery (FBDD)?

  • Methodological Answer : Screen as a fragment library component (MW < 300 Da) using SPR or NMR-based saturation transfer difference (STD). Optimize hits via iterative medicinal chemistry cycles (e.g., fragment growing/merging) .

Properties

Molecular Formula

C9H9ClN2O3

Molecular Weight

228.63 g/mol

IUPAC Name

2-chloro-N-ethyl-5-nitrobenzamide

InChI

InChI=1S/C9H9ClN2O3/c1-2-11-9(13)7-5-6(12(14)15)3-4-8(7)10/h3-5H,2H2,1H3,(H,11,13)

InChI Key

UXBYXADXVPGIPA-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2-Chloro-5-nitrobenzoic acid (20 g, 100 mmol) in THF (200 mL) was treated with carbonyldiimidazole (CDI) (17.8 g, 110 mmol) and triethylamine (16 mL, 110 mmol) at room temperature. After 1 hr, a solution of ethylamine (70% in water, 10 mL) was added and the mixture was stirred for 18 h. Solvent was removed by evaporation and the residue was dissolved in methylene chloride, washed with 3% KOH solution followed by water (three times) until the aqueous phase extracts were colorless. The organic phase was dried over MgSO4, filtered, and the filtrate was concentrated to provide 10.4 g of N-ethyl-2-chloro-5-nitrobenzamide as light yellow crystals.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
17.8 g
Type
reactant
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Alternatively, 2-chloro-5-nitrobenzoyl chloride (10 g, 45.5 mmol) in anhydrous dichloromethane (250 mL) with Amberlyst A-21 ion-exchange resin (17 g) was treated with a 2M THF solution of ethylamine (45 mL). The mixture was stirred at rt under nitrogen overnight. After filtration, the filtrate was concentrated to give N-ethyl-2-chloro-5-nitrobenzamide (9.0 g, 39 mmol, 86% yield) as a yellow solid.
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
resin
Quantity
17 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
45 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

Alternatively, 2-chloro-5-nitrobenzoyl chloride (10 g, 45.5 mmol) in anhydrous dichloromethane (250 mL) with Amberlyst A-21 ion-exchange resin (17 g) was treated with a 2M ThF solution of ethylamine (45 mL). The mixture was stirred at rt under nitrogen overnight. After filtration, the filtrate was concentrated to give N-ethyl-2-chloro-5-nitrobenzamide (9.0 g, 39 mmol, 86% yield) as a yellow solid.
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
resin
Quantity
17 g
Type
reactant
Reaction Step One
[Compound]
Name
ThF
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
45 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

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